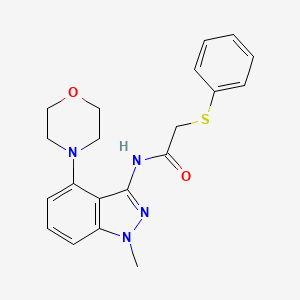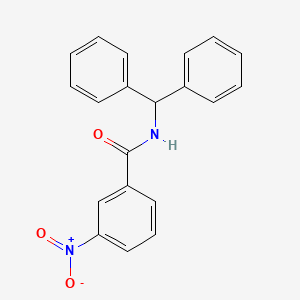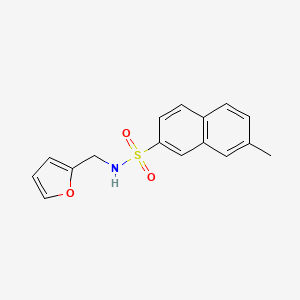
N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-(phenylthio)acetamide typically involves multi-step organic reactions, including condensation, cyclization, and functionalization steps. For instance, compounds with similar morpholine and indazole components have been synthesized by reacting specific benzoxazoles with chloroacetyl chloride in the presence of morpholine, demonstrating a broad spectrum of activity against certain microbial strains (Temiz-Arpacı et al., 2005). Another approach involves the condensation of isocyanates with amines to create compounds with potential biological activities, indicating a versatile method for creating diverse functional groups (Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this category often features a complex arrangement of rings, including the indazole and morpholine moieties, which contribute to their biological activity. X-ray crystallography has been employed to determine the precise molecular structure, revealing the geometric configuration of these compounds and aiding in understanding their functional mechanisms (Lu et al., 2017).
Chemical Reactions and Properties
Compounds like N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-(phenylthio)acetamide participate in various chemical reactions, including transamination, which plays a crucial role in their synthetic modifications. These reactions facilitate the introduction of different substituents, significantly altering the compound's chemical properties and biological activity (Dyachenko et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are critical for their application in different fields. The solubility in various solvents determines their ease of use in chemical reactions and biological studies. Studies have shown that modifications to the morpholine and indazole components can lead to significant changes in these physical properties, affecting their overall utility (Chin et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents and stability under various conditions, are essential for understanding the compound's behavior in chemical syntheses and biological systems. The presence of functional groups such as morpholine and indazole significantly contributes to the compound's chemical reactivity, enabling a range of chemical transformations and applications (Chin et al., 2010).
Aplicaciones Científicas De Investigación
Biological Effects of Related Compounds
Biological Effects and Toxicology : Kennedy (2001) provides an extensive review on the toxicology and biological effects of acetamide and its derivatives, emphasizing their commercial importance and the biological consequences of exposure. This review may shed light on the safety profiles and toxicological aspects of structurally similar compounds, including the environmental and human health implications (Kennedy, 2001).
Pharmacogenetics and Metabolism
Paracetamol Metabolism and Genetic Differences : Zhao and Pickering (2011) discuss the metabolism of paracetamol, highlighting the genetic differences in its metabolism which could provide insights into how variations in genetic makeup can affect the metabolism of similar compounds. Understanding these metabolic pathways and genetic influences could be essential for developing personalized medical applications or for safer drug design (Zhao & Pickering, 2011).
Environmental and Analytical Chemistry
Environmental Protection and Adsorption Techniques : Igwegbe et al. (2021) review the adsorptive removal of acetaminophen from water, discussing the efficiency of various adsorbents. This research is crucial for environmental protection efforts and could inform on methods for removing related compounds from water sources, showcasing the importance of environmental chemistry in mitigating pharmaceutical pollution (Igwegbe et al., 2021).
Bioremediation
Bioremediation of Contaminated Agricultural Soil : Bara et al. (2017) focus on the bioremediation of agricultural soil contaminated by methyl parathion, an organophosphate pesticide. This study highlights the potential of using soil bacteria for the degradation of toxic substances, suggesting a path for the environmental management of hazardous chemicals through bioremediation techniques (Bara et al., 2017).
Propiedades
IUPAC Name |
N-(1-methyl-4-morpholin-4-ylindazol-3-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-23-16-8-5-9-17(24-10-12-26-13-11-24)19(16)20(22-23)21-18(25)14-27-15-6-3-2-4-7-15/h2-9H,10-14H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXSUUDWOPIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)
![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)



![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5523386.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5523399.png)

![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)
![N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5523419.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5523425.png)